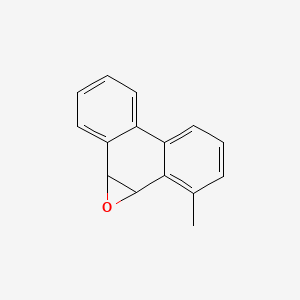
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, resulting in the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- involves its interaction with molecular targets through the oxirane ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects and applications in drug development .
Comparison with Similar Compounds
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-2-methyl- can be compared with other similar compounds, such as:
Phenanthrene 9,10-oxide: Another oxirane derivative of phenanthrene with similar structural properties but different reactivity and applications.
9,10-Dihydro-9,10-epoxyphenanthrene: A related compound with a similar oxirane ring but different substituents, leading to variations in chemical behavior and uses .
Properties
CAS No. |
62987-62-6 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
9-methyl-1a,9b-dihydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C15H12O/c1-9-5-4-8-11-10-6-2-3-7-12(10)14-15(16-14)13(9)11/h2-8,14-15H,1H3 |
InChI Key |
DKULWLXEQACIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3C(O3)C4=CC=CC=C4C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















